molecular formula C10H10O4S B6143159 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid CAS No. 247228-33-7

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid

Cat. No.: B6143159
CAS No.: 247228-33-7
M. Wt: 226.25 g/mol
InChI Key: OKQUASIPWNWBNL-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a benzodioxin ring system attached to a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable sulfanyl acetic acid derivative. One common method involves the use of a base such as lithium hydride (LiH) in a polar aprotic solvent to facilitate the nucleophilic substitution reaction . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for scalability, and the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the benzodioxin ring or the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzodioxin derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring system can interact with hydrophobic pockets in proteins, while the sulfanyl acetic acid moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is unique due to the presence of both a benzodioxin ring and a sulfanyl acetic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQUASIPWNWBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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